molecular formula C9H11ClF3N B13483243 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B13483243
M. Wt: 225.64 g/mol
InChI Key: ZPVCSLVVCUVBQL-UHFFFAOYSA-N
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Description

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves several steps. One common method includes the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-6-2-3-8(9(10,11)12)4-7(6)5-13;/h2-4H,5,13H2,1H3;1H

InChI Key

ZPVCSLVVCUVBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CN.Cl

Origin of Product

United States

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